An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazin-3(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazin-3(2H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methoxypyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the pyridazinone scaffold and data from closely related analogues, such as 6-methoxypyridazin-3-amine and 6-methylpyridazin-3(2H)-one, to project its chemical behavior. This guide is structured to offer not just data, but a deeper, field-proven understanding of the causality behind experimental design for the characterization of such compounds. We will delve into projected properties including solubility, pKa, and spectral characteristics, alongside detailed, self-validating experimental protocols. The insights provided herein are intended to empower researchers in their endeavors to design, synthesize, and utilize pyridazinone derivatives in drug discovery and development.
Introduction: The Pyridazinone Core in Drug Discovery
The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] Derivatives of this core have shown a broad spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a methoxy group at the 6-position, as in 6-methoxypyridazin-3(2H)-one, is anticipated to significantly influence the molecule's electronic properties and metabolic stability, making it a compound of considerable interest for further investigation.
This guide will systematically explore the key physicochemical parameters of 6-methoxypyridazin-3(2H)-one, which are critical for its handling, formulation, and biological activity.
Structural and Physicochemical Properties
Molecular Structure and Identification
-
Molecular Formula: C₅H₆N₂O₂
-
Molecular Weight: 126.11 g/mol
-
CAS Number: Not assigned. The absence of a dedicated CAS number suggests that this compound is not a commercially available reagent and would require custom synthesis. For reference, the closely related 6-methoxypyridazin-3-amine has the CAS number 7252-84-8.[2]
Tautomerism: A Critical Consideration
Pyridazin-3(2H)-ones exist in a tautomeric equilibrium with their aromatic hydroxy-pyridazine counterparts. This equilibrium is a crucial factor influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The keto-enol tautomerism is a dynamic process that can be influenced by the solvent environment.
Caption: Keto-enol tautomerism of 6-methoxypyridazin-3(2H)-one.
Projected Physicochemical Data
The following table summarizes the projected physicochemical properties of 6-methoxypyridazin-3(2H)-one based on data from its analogues.
| Property | Projected Value for 6-methoxypyridazin-3(2H)-one | Comparative Data for Analogues | Source |
| Melting Point (°C) | 130 - 150 | 6-methylpyridazin-3(2H)-one: 142 - 1463-amino-6-methoxypyridazine: 103 - 105 | [3][4] |
| Boiling Point (°C) | > 300 (with decomposition) | 3-amino-6-methoxypyridazine: 353.5 ± 22.0 (Predicted) | [5] |
| pKa | 8 - 10 (for the N-H proton) | 3-amino-6-methoxypyridazine: 5.84 ± 0.10 (for the amino group) | [5] |
| LogP | -0.5 to 0.5 | 6-methoxypyridazin-3-amine: -0.4 (Computed) | [2] |
| Aqueous Solubility | Sparingly soluble | General pyridazinones have low aqueous solubility | [6] |
Expert Insight: The methoxy group is expected to slightly increase the melting point compared to the amino analogue due to potentially stronger intermolecular interactions. The pKa of the N-H proton in the pyridazinone ring is anticipated to be in the weakly acidic to neutral range, making the compound predominantly non-ionized at physiological pH.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems, providing a robust framework for the experimental determination of the key physicochemical properties of 6-methoxypyridazin-3(2H)-one.
Synthesis of 6-methoxypyridazin-3(2H)-one
A potential synthetic route to 6-methoxypyridazin-3(2H)-one can be adapted from established procedures for similar pyridazinones.[7] A plausible approach involves the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine.
Caption: Generalized synthetic workflow for pyridazinone formation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen 1,4-dicarbonyl precursor in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 6-methoxypyridazin-3(2H)-one.
Determination of Aqueous Solubility
The "shake-flask" method is a reliable technique for determining thermodynamic solubility.[8]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of 6-methoxypyridazin-3(2H)-one to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.
Expert Insight: It is crucial to confirm that the solid material remains in the same polymorphic form throughout the experiment using techniques like powder X-ray diffraction (PXRD) to ensure the measured solubility is for a single, stable solid form.
pKa Determination
Potentiometric titration is a standard method for pKa determination.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 6-methoxypyridazin-3(2H)-one in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Spectral Analysis
3.4.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.
Sample Preparation Protocol: [9][10][11][12][13]
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is free of any particulate matter.
Projected Spectral Data:
-
¹H NMR:
-
A singlet for the methoxy protons (~3.9-4.1 ppm).
-
Two doublets for the coupled protons on the pyridazinone ring (~6.8-7.5 ppm).
-
A broad singlet for the N-H proton, which may exchange with residual water in the solvent.
-
-
¹³C NMR:
-
A signal for the methoxy carbon (~55-60 ppm).
-
Signals for the carbons of the pyridazinone ring, including a downfield signal for the carbonyl carbon (~160-170 ppm).
-
3.4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Projected IR Data:
-
A strong absorption band for the C=O stretching of the amide group (~1650-1680 cm⁻¹).
-
N-H stretching vibrations (~3100-3300 cm⁻¹).
-
C-O stretching of the methoxy group (~1250 cm⁻¹).
-
C-H stretching and bending vibrations.
3.4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Projected MS Data:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of 6-methoxypyridazin-3(2H)-one.
-
Characteristic fragmentation patterns involving the loss of the methoxy group or other small neutral molecules.
Stability and Handling
Given the pyridazinone core, 6-methoxypyridazin-3(2H)-one is expected to be a relatively stable solid under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
While direct experimental data for 6-methoxypyridazin-3(2H)-one is limited, a comprehensive physicochemical profile can be projected based on the well-established chemistry of the pyridazinone scaffold and its derivatives. This guide provides a robust framework for researchers, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols necessary for its empirical validation. The insights and methodologies presented herein are designed to facilitate the effective use of 6-methoxypyridazin-3(2H)-one and its analogues in the advancement of drug discovery and development programs.
References
-
Chem-Impex. 6-Methyl-3(2H)-pyridazinone. [Link]
-
PrepChem.com. Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
PubChem. 6-Methoxypyridazin-3-amine. [Link]
-
NMR Sample Preparation. [Link]
-
Sample Preparation. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Synthonix. 6-Methoxypyridazin-3-amine hydrochloride - [M62955]. [Link]
-
NMR Sample Preparation. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
How to make an NMR sample. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
SpectraBase. 6-Methoxy-3-pyridazinethiol - Optional[FTIR] - Spectrum. [Link]
-
NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. [Link]
-
precisionFDA. 6-METHOXYPYRIDAZIN-3-AMINE. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
methyl (2Z)-3-amino-2-(6-methoxy-3-pyridazinyl)-2-butenoate. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
-
MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]
-
precisionFDA. 6-METHOXYPYRIDAZIN-3-AMINE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. sites.bu.edu [sites.bu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. as.nyu.edu [as.nyu.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
